molecular formula C11H12O2S B12088316 4-Phenylthiolane-3-carboxylic acid

4-Phenylthiolane-3-carboxylic acid

Cat. No.: B12088316
M. Wt: 208.28 g/mol
InChI Key: ZABHZUNEOJIABN-UHFFFAOYSA-N
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Description

4-Phenylthiolane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₂S. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a thiolane ring substituted with a phenyl group and a carboxylic acid group, making it a valuable building block in synthetic chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Acidic or basic catalysts for hydrolysis reactions.

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Phenylthiolane-3-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenylthiolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

    Thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a thiolane ring.

    Phenylacetic acid: Similar phenyl group but with an acetic acid moiety instead of a thiolane ring.

Uniqueness: 4-Phenylthiolane-3-carboxylic acid is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-phenylthiolane-3-carboxylic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

ZABHZUNEOJIABN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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